molecular formula C15H32O3 B054242 3-Dodecyloxypropane-1,2-diol CAS No. 1561-07-5

3-Dodecyloxypropane-1,2-diol

Cat. No. B054242
CAS RN: 1561-07-5
M. Wt: 260.41 g/mol
InChI Key: GBXRUYNQDDTQQS-UHFFFAOYSA-N
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Description

3-Dodecyloxypropane-1,2-diol is a compound expected to exhibit interesting chemical and physical properties due to its molecular structure. While direct studies on this compound are limited, research on similar molecules provides valuable insights into its potential characteristics.

Synthesis Analysis

The synthesis of similar compounds, like 1,2,3-Trimethoxypropane (TMP), involves glycerol derivatives and can be achieved through various chemical processes, including phase transfer catalysis, which offers good yield and selectivity (Sutter et al., 2013). These methods highlight the potential pathways for synthesizing 3-Dodecyloxypropane-1,2-diol by modifying the alkyl chain length and functional groups.

Molecular Structure Analysis

The molecular structure of compounds related to 3-Dodecyloxypropane-1,2-diol, such as 1,2,3-Trimethoxypropane, has been extensively studied. These compounds often serve as solvents or intermediates in chemical reactions due to their molecular flexibility and solubility characteristics (M. Sutter et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, like the reduction of organic functions using benign hydride sources, showcase the reactivity and versatility of these molecules (M. Sutter et al., 2013). Such studies suggest that 3-Dodecyloxypropane-1,2-diol could participate in various chemical transformations, depending on its precise molecular structure and functional groups.

Physical Properties Analysis

The physical properties of glycerol-derived solvents like 1,2,3-Trimethoxypropane, including their density, viscosity, and vapor pressure, have been characterized. These properties are crucial for understanding the behavior of these compounds in different conditions and applications (Brian S. Flowers et al., 2017).

Chemical Properties Analysis

The chemical properties of related molecules, such as their solubility, reactivity with other chemical species, and potential as solvents or reagents in organic synthesis, have been explored in various studies. For example, the use of 1,2,3-Trimethoxypropane as a solvent in reductions and other transformations highlights its utility and chemical behavior (M. Sutter et al., 2013).

Scientific Research Applications

  • Biobased Continuous Flow Strategy for Industrial Building Blocks : A study by Tshibalonza et al. (2018) in 'Green Chemistry' outlines a continuous flow strategy for producing 3-butene-1,2-diol from erythritol. This biobased approach provides an alternative to petrochemical sources for important industrial building blocks (Tshibalonza et al., 2018).

  • Characterization of Novel Bicelle System : Cavagnero, Dyson, and Wright (1999) in 'Journal of Biomolecular NMR' discuss a novel bicelle system using specific diols, demonstrating its utility in magnetically orienting macromolecules over a wide pH range (Cavagnero, Dyson, & Wright, 1999).

  • Sensitive Detection in Food Processing : Meierhans et al. (1998) in 'Journal of Chromatography A' present an improved method for determining certain diols in savoury foods, highlighting the importance of sensitive detection techniques in food chemistry (Meierhans et al., 1998).

  • Paper Sensor for 3-MCPD Determination : Fang et al. (2019) in 'Food chemistry' describe a novel paper-based sensor for the detection of 3-MCPD, a common food contaminant. This demonstrates the application of diols in developing sensitive, low-cost monitoring technologies (Fang et al., 2019).

  • Enhanced Resins for Thermal Stability : Lubczak (2013) in 'Polymer International' reports the use of a specific diol for modifying unsaturated polyester resin, resulting in enhanced thermal stability. This research highlights the application in material science and polymer chemistry (Lubczak, 2013).

  • Molecular Recognition and Stereoselectivity Studies : Kikuchi et al. (1991) in 'Journal of the American Chemical Society' explored the hydrogen-bonding interaction of diols with a polyhydroxy macrocycle, contributing to our understanding of molecular recognition and stereoselectivity (Kikuchi et al., 1991).

Safety And Hazards

3-Dodecyloxypropane-1,2-diol is a flammable material. It can cause irritation to the skin, eyes, and respiratory system. Harmful products of combustion are CO and CO2 .

Future Directions

Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups has received great interest . This opens up opportunities for synthesizing structurally diverse diols and triols, especially by genome mining, rational design, or directed evolution of proper enzymes .

properties

IUPAC Name

3-dodecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXRUYNQDDTQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315691
Record name 1-O-Dodecylglycerol
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Molecular Weight

260.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dodecyloxypropane-1,2-diol

CAS RN

1561-07-5
Record name 1-O-Dodecylglycerol
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Record name 1-Lauryl glyceryl ether
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Record name 3-dodecyloxypropane-1,2-diol
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Synthesis routes and methods I

Procedure details

Isopropylideneglycerol (solketal, 26.4 g, 0.20 mol) in 60 mL of toluene was added dropwise to a solution of powered KOH (22.4 g, 0.04 mol) in 150 mL of toluene. The resulting mixture was refluxed for 4 h. 1-Bromododecane (50 g, 0.20 mol) in 40 mL of toluene was then added dropwise, and the solution was refluxed for 10 h. After cooling, the reaction mixture was diluted with 200 mL of ice-water and extracted with diethyl ether (3×100 mL). The ether layers were dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was dissolved in 60 mL of diethyl ether and 260 mL of MeOH. Concentrated HCl (60 mL) was added, and the solution refluxed for 16 h. After cooling, ice-water (150 mL) was addecl, and the layers separated. The aqueous layer was extracted with diethyl ether (2×75 mL). The combined organic fractions were then dried over sodium sulfate, filtered, and concentrated in vacuo. The solid residue was recrystallized from MeOH to give 37 g (0.14 mol, 71%) of a white solid.
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

Isopropylidineglycerol (solketal, 26.4 g, 0.20 mol) in 60 mL of toluene was added dropwise to a solution of powdered KOH (22.4 g, 0.04 mol) in 150 mL toluene. The resulting mixture was refluxed for 4 hours. 1-Bromodecane (50 g, 0.20 mol) in 40 mL of toluene was then added dropwise, and the solution was refluxed for 10 hours. After cooling, the reaction mixture was diluted with 200 mL of ice-water and extracted with diethyl ether (3×100 mL). The ether layers were dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was dissolved in 60 mL of diethyl ether and 260 mL of MeOH. Concentrated HCl (60 mL) was added, and the solution was refluxed for 16 hours. After cooling, ice water (150 mL) was added, and the layers were separated. The aqueous layer was extracted with diethyl ether (2×75 mL). The combined organic fractions were then dried over sodium sulfate, filtered, and concentrated in vacuo. The solid residue was recrystallized from MeOH to give 37 g (0.14 mol), 71% of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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